molecular formula C14H24N2O3 B12260747 N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12260747
M. Wt: 268.35 g/mol
InChI Key: HMNCXCHEVVSHBU-UHFFFAOYSA-N
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Description

N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a dioxane moiety, and a cyclopropane carboxamide group

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

N-[1-(1,4-dioxan-2-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H24N2O3/c17-14(11-3-4-11)15-12-2-1-5-16(8-12)9-13-10-18-6-7-19-13/h11-13H,1-10H2,(H,15,17)

InChI Key

HMNCXCHEVVSHBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2COCCO2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a piperidine derivative with a dioxane-containing reagent under controlled conditions to form the intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated reactors, advanced purification techniques, and stringent quality control measures are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • 1,3-Dioxane, 4-methyl-

Uniqueness

N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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